Cas no 2137693-05-9 (3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid)

3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid is a fluorinated carboxylic acid derivative featuring a bis-propargylamino substituent. The presence of difluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and drug discovery. The propargyl groups offer versatile reactivity for click chemistry applications, enabling efficient conjugation with azide-functionalized molecules. This compound is particularly useful in the synthesis of bioactive molecules, where its unique structure contributes to improved binding affinity and selectivity. Its well-defined chemical properties and compatibility with various synthetic protocols make it a practical choice for researchers developing targeted therapeutics or advanced materials.
3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid structure
2137693-05-9 structure
Product Name:3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid
CAS No:2137693-05-9
MF:C9H9F2NO2
MW:201.1700694561
CID:6203811
PubChem ID:165461972
Update Time:2025-10-30

3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2137693-05-9
    • 3-[bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid
    • EN300-789455
    • 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid
    • Inchi: 1S/C9H9F2NO2/c1-3-5-12(6-4-2)7-9(10,11)8(13)14/h1-2H,5-7H2,(H,13,14)
    • InChI Key: IWXHYLIEPVGJTL-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CN(CC#C)CC#C)F

Computed Properties

  • Exact Mass: 201.06013485g/mol
  • Monoisotopic Mass: 201.06013485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 40.5Ų

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Additional information on 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid

3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid (CAS No. 2137693-05-9): An Overview of a Promising Compound in Medicinal Chemistry

3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid (CAS No. 2137693-05-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its bis(alkynyl)amino and difluoromethyl functionalities, offers a promising platform for the development of new drugs targeting various diseases.

The chemical structure of 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid is particularly noteworthy. The presence of the bis(alkynyl)amino group provides a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives. The difluoromethyl group, on the other hand, introduces unique electronic and steric properties that can significantly influence the compound's biological activity and pharmacokinetic profile.

Recent studies have highlighted the potential of 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.

In addition to its anti-inflammatory properties, 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid has also shown promise in cancer research. Studies have demonstrated that this compound can selectively inhibit cancer cell proliferation by interfering with specific enzymes involved in cell cycle regulation and apoptosis. For example, a study published in the Cancer Research journal reported that 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid effectively inhibited the growth of human breast cancer cells by targeting the PI3K/Akt signaling pathway.

The pharmacokinetic properties of 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its therapeutic efficacy. The difluoromethyl group plays a significant role in enhancing the compound's metabolic stability and reducing its susceptibility to rapid degradation by liver enzymes.

In terms of safety and toxicity, preliminary studies have indicated that 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid is well-tolerated at therapeutic doses. However, further preclinical and clinical trials are necessary to fully evaluate its safety profile and determine optimal dosing regimens for different indications.

The synthetic route for preparing 3-[Bis(prop-2-yn-1-yl)amino]-2,2-difluoropropanoic acid has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the bis(alkynyl)amine intermediate and subsequent coupling with a difluoromethylated electrophile. These synthetic methods are scalable and can be adapted for large-scale production if needed.

In conclusion, 3-[Bis(prop-2-yn-1-y l)amino]-2, 2-difluoro propan oic aci d (CAS No. 213769 3 -05 -9) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to explore its applications in various disease areas, paving the way for new treatments and improved patient outcomes.

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